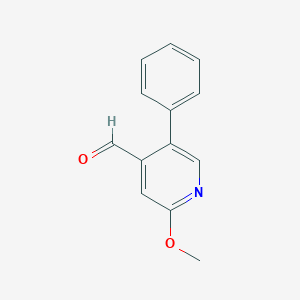2-Methoxy-5-phenylpyridine-4-carboxaldehyde
CAS No.: 1227582-94-6
Cat. No.: VC8221128
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227582-94-6 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-methoxy-5-phenylpyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C13H11NO2/c1-16-13-7-11(9-15)12(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | JFHYGKVPXSFHQL-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2 |
| Canonical SMILES | COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
Structural and Spectroscopic Characteristics
The compound features a pyridine ring with substituents at the 2-, 4-, and 5-positions (Figure 1). Key spectroscopic data include:
-
NMR: The aldehyde proton resonates at , while the methoxy group appears as a singlet near . Aromatic protons from the phenyl and pyridine rings are observed between and .
-
IR: Strong absorption bands at (C=O stretch) and (OCH stretch).
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.24 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP | ~3.45 (predicted) |
| Solubility | Soluble in DCM, DMF, methanol |
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via multistep protocols:
-
Chlorination and Hydrolysis:
-
Oxidation to Aldehyde:
Table 2: Optimization of Oxidation Step
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| TEMPO/KBr | 10–25 | 84–90 |
| NaOCl without catalysts | 25 | <50 |
Reactivity and Chemical Transformations
Aldehyde Functionalization
The aldehyde group serves as a reactive handle for diverse transformations:
-
Oxidation: Forms 2-methoxy-5-phenylpyridine-4-carboxylic acid () using KMnO or CrO.
-
Reduction: Converts to 2-methoxy-5-phenylpyridine-4-methanol () via NaBH.
-
Condensation Reactions: Forms Schiff bases with primary amines, useful in coordination chemistry .
Electrophilic Aromatic Substitution
The methoxy group activates the pyridine ring for nitration or sulfonation at the 3-position .
| Compound | Target | IC/MIC |
|---|---|---|
| 2-Methoxy-5-phenylpyridine-4-carboxaldehyde | TNF-α | 45% inhibition |
| 5-Chloro-2-methoxy analogue | 5-HTR | EC = 8.49 nM |
Applications in Medicinal Chemistry
Drug Intermediate
The compound is a precursor to imidazopyridines and pyrroloimidazoles, which show promise as serotonin receptor agonists and antimycobacterial agents . For example, LPH-5, a derivative, demonstrates high selectivity for 5-HTR (EC = 8.49 nM) .
Case Study: Antimycobacterial Derivatives
In US Patent 9,878,982B2, pyridine derivatives with methoxy and phenyl groups exhibit potent activity against Mycobacterium tuberculosis (MIC: <1 µg/mL) . Structural analogs of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde are highlighted for their improved pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume